5-fluoro-cdUMP

Thymidylate synthase Enzyme inhibition Cyclic nucleotide prodrug

5-Fluoro-cdUMP (5-fluoro-2'-deoxyuridine 3',5'-cyclic monophosphate; CAS 36519-08-1) is a cyclic nucleotide phosphodiester that functions as a prodrug of the potent thymidylate synthase (TS) inhibitor 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP). Its defining structural feature—a cyclic phosphate bridge between the 3'- and 5'-hydroxyl groups of the ribose ring—renders it a substantially weaker direct TS inhibitor than its linear 5'-monophosphate counterpart while conferring distinct antiviral and pharmacokinetic properties that are exploited in both anticancer and antiviral research contexts.

Molecular Formula C9H10FN2O7P
Molecular Weight 308.16 g/mol
CAS No. 36519-08-1
Cat. No. B12662883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoro-cdUMP
CAS36519-08-1
Molecular FormulaC9H10FN2O7P
Molecular Weight308.16 g/mol
Structural Identifiers
SMILESC1C2C(COP(=O)(O2)O)OC1N3C=C(C(=O)NC3=O)F
InChIInChI=1S/C9H10FN2O7P/c10-4-2-12(9(14)11-8(4)13)7-1-5-6(18-7)3-17-20(15,16)19-5/h2,5-7H,1,3H2,(H,15,16)(H,11,13,14)/t5-,6+,7+/m0/s1
InChIKeyCEEUOYKVNIFZLL-RRKCRQDMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-cdUMP (CAS 36519-08-1) vs. Linear 5-Fluoro-dUMP: A Quantitative Guide to Cyclic Nucleotide Prodrug Selection


5-Fluoro-cdUMP (5-fluoro-2'-deoxyuridine 3',5'-cyclic monophosphate; CAS 36519-08-1) is a cyclic nucleotide phosphodiester that functions as a prodrug of the potent thymidylate synthase (TS) inhibitor 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP) [1] . Its defining structural feature—a cyclic phosphate bridge between the 3'- and 5'-hydroxyl groups of the ribose ring—renders it a substantially weaker direct TS inhibitor than its linear 5'-monophosphate counterpart while conferring distinct antiviral and pharmacokinetic properties that are exploited in both anticancer and antiviral research contexts [1].

Why Cyclic vs. Linear Phosphate Architecture Prevents Substitution of 5-Fluoro-cdUMP by FdUMP or Other Fluoropyrimidine Analogs


5-Fluoro-cdUMP cannot be functionally replaced by its linear 5'-monophosphate (FdUMP), the corresponding nucleoside (floxuridine), or halogen-substituted cyclic monophosphate analogs because the cyclic phosphate bridge fundamentally alters three properties critical to experimental outcomes: (i) the intrinsic TS inhibitory potency is reduced by 100- to 2,000-fold compared to FdUMP, preventing confounding direct enzyme inhibition in cellular assays [1]; (ii) the cyclic moiety enforces a prodrug activation pathway requiring extracellular hydrolysis to the nucleoside before intracellular re-phosphorylation to the active 5'-monophosphate, enabling researchers to dissect the role of ecto-esterases in nucleotide delivery [1] [2]; and (iii) antiviral activity against vaccinia virus is selectively retained (MIC50 0.4–2 µg/mL) despite broader loss of anti-herpes simplex virus potency relative to the 5'-monophosphates [1] [2].

5-Fluoro-cdUMP Differential Evidence Guide: Quantitative Comparator Data for Informed Procurement


Thymidylate Synthase Inhibition: 5-Fluoro-cdUMP Is a 100- to 2,000-Fold Weaker Direct Inhibitor Than the Linear 5'-Monophosphate (FdUMP)

The 3',5'-cyclic monophosphate diesters of 5-fluoro-2'-deoxyuridine, including 5-fluoro-cdUMP, were 100- to 2,000-fold less efficient inhibitors of L1210 thymidylate synthetase compared to the corresponding 5'-monophosphates (FdUMP). This dramatic reduction in direct TS binding affinity is a consequence of the cyclic phosphate bridge, which prevents the covalent ternary complex formation characteristic of FdUMP-based mechanism-based inhibition [1].

Thymidylate synthase Enzyme inhibition Cyclic nucleotide prodrug

Cytostatic Potency in Tumor Cells: 5-Fluoro-cdUMP Is 20- to 30-Fold Less Cytostatic Than FdUMP in L1210 Leukemia Cells

In L1210 murine leukemia cell proliferation assays, the 3',5'-cyclic monophosphate diester of 5-fluoro-2'-deoxyuridine (5-fluoro-cdUMP) was 20- to 30-fold less potent than the corresponding 5'-monophosphate (FdUMP). By comparison, the parent nucleoside 5-fluoro-2'-deoxyuridine (FdUrd) and the 5'-monophosphate showed comparable potencies (ID50 approximately 0.002 µg/mL for FdUrd), indicating that the cyclic phosphate modification specifically impairs cellular potency by introducing a rate-limiting activation step [1].

Cytostatic activity L1210 leukemia Prodrug activation

Antiviral Activity Against Herpes Simplex Virus (HSV): 5-Fluoro-cdUMP Is 10- to 40-Fold Less Active Than FdUMP, Consistent with Its Prodrug Mechanism

Against herpes simplex virus (HSV), the 3',5'-cyclic monophosphates including 5-fluoro-cdUMP were 10- to 40-fold less active than the corresponding 5'-monophosphates (FdUMP) in virus yield reduction assays. The MIC50 values reported for the 5'-monophosphates ranged from 0.07 to 10 µg/mL, whereas the cyclic monophosphates such as the 5-bromo and 5-iodo derivatives exhibited MIC50 values of 1–20 µg/mL. This diminished activity is consistent with the requirement for extracellular hydrolysis of the cyclic phosphate to the nucleoside prior to cellular uptake and re-phosphorylation to the active 5'-monophosphate inhibitor [1] [2].

Antiviral activity Herpes simplex virus Cyclic monophosphate

Selective Retention of Antivaccinia Virus Activity: 5-Fluoro-cdUMP Exhibits MIC50 of 0.4–2 µg/mL, Demonstrating Virus-Specific Activation

Despite being 10- to 40-fold less active against herpes simplex virus, the 3',5'-cyclic monophosphates including 5-fluoro-cdUMP were considerably more potent inhibitors of vaccinia virus growth, exhibiting MIC50 values of 0.4–2 µg/mL. By comparison, the 5'-monophosphates displayed MIC50 values of 0.07–0.2 µg/mL against vaccinia virus. This represents only an approximately 5- to 10-fold loss in potency for the cyclic monophosphate against vaccinia versus the 10- to 40-fold loss observed against HSV, suggesting virus-specific differences in the efficiency of prodrug activation or target engagement [1].

Vaccinia virus Antiviral selectivity Cyclic pronucleotide

Halogen Substituent SAR: 5-Fluoro-cdUMP Is the Least Active Among 5-Halogen-Substituted Cyclic Monophosphates in Antiviral Assays

Within the series of 5-halo- and 5-(trifluoromethyl)-substituted 2'-deoxyuridine 3',5'-cyclic monophosphates, antiviral activity against both HSV and vaccinia virus decreased in the order 5-I > 5-Br > 5-CF3 > 5-Cl > 5-F. Thus, 5-fluoro-cdUMP represents the lowest-potency member of this congeneric series, while the 5-iodo and 5-bromo analogs are the most potent. This rank order mirrors that of the corresponding 5'-monophosphates, confirming that the cyclic phosphate modification preserves the relative halogen-dependent activity profile while uniformly reducing absolute potency [1].

Structure-activity relationship Halogen substitution Antiviral rank order

Optimal Research and Industrial Application Scenarios for 5-Fluoro-cdUMP Based on Quantitative Differentiation Evidence


Cyclic Nucleotide Prodrug Pharmacokinetic Studies

5-Fluoro-cdUMP is the ideal model compound for investigating the kinetics of extracellular cyclic phosphate hydrolysis, cellular uptake of the liberated nucleoside, and subsequent intracellular re-phosphorylation to the active 5'-monophosphate. Its 100- to 2,000-fold reduction in direct TS inhibition [1] and 20- to 30-fold reduction in cytostatic potency relative to FdUMP [1] provide a wide dynamic range for detection of prodrug activation, allowing researchers to isolate and quantify the contribution of individual enzymatic steps (ecto-phosphodiesterases, nucleoside transport, deoxycytidine kinase, and thymidine kinase) to overall bioactivity.

Anti-Poxvirus (Vaccinia Virus) Drug Discovery and Mechanism-of-Action Studies

With selective retention of anti-vaccinia virus activity (MIC50 = 0.4–2 µg/mL) [1] paired with reduced anti-HSV potency (10- to 40-fold less active than FdUMP) [1], 5-fluoro-cdUMP serves as a valuable probe for dissecting orthopoxvirus-specific nucleotide prodrug activation pathways. Its virus-dependent differential potency enables researchers to distinguish between host-cell-mediated and virus-encoded enzymatic contributions to drug activation in vaccinia-infected versus HSV-infected cell models.

Structure-Activity Relationship (SAR) Reference Standard for Halogen-Substituted Cyclic Nucleotides

As the lowest-potency member of the 5-halogen-substituted 3',5'-cyclic monophosphate series (activity rank order: 5-I > 5-Br > 5-CF3 > 5-Cl > 5-F) [1], 5-fluoro-cdUMP provides an essential negative control for SAR campaigns aimed at optimizing the 5-position substituent. Its procurement enables quantitative benchmarking of potency gains achieved through halogen substitution, with the 5-iodo analog representing the highest-activity comparator.

Thymidine Kinase-Deficient (TK-) Cell Model Systems

5-Fluoro-cdUMP shows greatly increased ID50 values in thymidine kinase-deficient L1210 and Raji cells, confirming that its antitumor activity is TK-dependent [1]. This property makes the compound a useful tool for validating TK status in engineered cell lines and for studying resistance mechanisms associated with TK deficiency in fluoropyrimidine chemotherapy.

Quote Request

Request a Quote for 5-fluoro-cdUMP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.